molecular formula C21H25NO2 B5136915 N-formyl-3-methyl-N-(2,4,6-trimethylphenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxamide

N-formyl-3-methyl-N-(2,4,6-trimethylphenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxamide

Cat. No.: B5136915
M. Wt: 323.4 g/mol
InChI Key: JXZDEUZZIMNDFA-UHFFFAOYSA-N
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Description

N-formyl-3-methyl-N-(2,4,6-trimethylphenyl)spiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-carboxamide is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-formyl-3-methyl-N-(2,4,6-trimethylphenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide typically involves multiple steps. The starting materials often include formic acid, 2,4,6-trimethylphenyl derivatives, and bicyclo[2.2.1]hept-5-ene derivatives. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-formyl-3-methyl-N-(2,4,6-trimethylphenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-formyl-3-methyl-N-(2,4,6-trimethylphenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-formyl-3-methyl-N-(2,4,6-trimethylphenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4,6-Trimethylphenyl)formamide
  • 2-(4-Formyl-2-methoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness

N-formyl-3-methyl-N-(2,4,6-trimethylphenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-formyl-3-methyl-N-(2,4,6-trimethylphenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-12-9-13(2)19(14(3)10-12)22(11-23)20(24)18-15(4)16-5-6-17(18)21(16)7-8-21/h5-6,9-11,15-18H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZDEUZZIMNDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C=CC(C1C(=O)N(C=O)C3=C(C=C(C=C3C)C)C)C24CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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